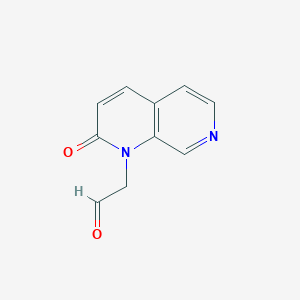

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-1,7-naphthyridin-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-6-5-12-9-7-11-4-3-8(9)1-2-10(12)14/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIUIHOIGRTRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C2=C1C=CN=C2)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 2 Oxo 1,7 Naphthyridin 1 2h Yl Acetaldehyde

Strategies for the Construction of the 1,7-Naphthyridin-2(1H)-one Core

The synthesis of the 1,7-naphthyridin-2(1H)-one scaffold, a member of the diazanaphthalene family of heterocycles, can be approached through several strategic pathways. mdpi.comresearchgate.net These methods primarily involve the construction of the second pyridone ring onto a pre-existing, suitably functionalized pyridine (B92270) precursor.

Friedlander Condensation Approaches and Analogues

The Friedlander synthesis is a classical and versatile method for constructing quinoline (B57606) and naphthyridine ring systems. wikipedia.orgorganic-chemistry.org The reaction involves a condensation between a 2-aminoaryl aldehyde or ketone and a compound possessing an α-methylene group, typically catalyzed by acid or base. wikipedia.orgorganic-chemistry.org While widely applied to isomers like 1,8-naphthyridines, its principles are directly applicable to the 1,7-naphthyridine (B1217170) core. connectjournals.comnih.gov

For the synthesis of the 1,7-naphthyridin-2(1H)-one skeleton, a hypothetical Friedlander approach would commence with a 3-aminopyridine-4-carbaldehyde derivative as the key precursor. This aminopyridine would undergo condensation with a ketone, ester, or other carbonyl compound containing an α-methylene group, such as ethyl acetoacetate. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the fused pyridone ring. wikipedia.org Various catalysts, including Lewis acids, iodine, or p-toluenesulfonic acid, have been employed to promote this transformation under different conditions, including solvent-free and microwave-assisted protocols. wikipedia.orgconnectjournals.com

Table 1: Key Components in a Proposed Friedlander Synthesis for the 1,7-Naphthyridin-2(1H)-one Core

| Precursor Type | Specific Example | Role in Reaction |

|---|---|---|

| Pyridine Component | 3-Aminopyridine-4-carbaldehyde | Provides the pre-formed pyridine ring and electrophilic aldehyde for initial condensation. |

| Methylene (B1212753) Component | Ethyl Acetoacetate | Provides the α-methylene group for nucleophilic attack and the atoms for the new pyridone ring. |

Cyclization Pathways from Pyridine-Based Precursors

Building the second ring onto a pre-existing pyridine is the most common strategy for synthesizing naphthyridine systems. nih.govnih.gov This approach can be initiated from various functionalized pyridine or pyridone starting materials.

One established pathway begins with a 3-aminopyridine (B143674) derivative. nih.gov For the 1,7-naphthyridin-2(1H)-one target, a 3-aminopyridine-4-carboxylic acid or a related derivative like a cyano- or carboxamide-substituted pyridine could be employed. This precursor would react with a molecule providing a two-carbon unit (e.g., malonic esters or derivatives) to form an intermediate that can undergo intramolecular cyclization to form the desired pyridone ring. For instance, a potent and selective inhibitor of the kinase PIP4K2A, which features a substituted 1,7-naphthyridine core, was synthesized by reacting an active ester of a pyridine carboxylic acid with a cyanoacetophenone derivative to furnish the bicyclic system. desy.de

Alternatively, the synthesis can start from a pre-formed 2-pyridone ring. mdpi.comnih.gov In this scenario, functional groups at the C4 and C5 positions of the pyridone are manipulated to facilitate the annulation of the second pyridine ring. For example, a reaction sequence involving the introduction of an enamine from a 4-methyl-2-pyridone, followed by reaction with an appropriate electrophile and subsequent cyclization, represents a viable, though complex, route. A review of synthetic approaches for 1,6-naphthyridin-2(1H)-ones highlights numerous methods starting from both preformed pyridines and pyridones that could be adapted for the 1,7-isomer. mdpi.comnih.gov

One-Pot Reaction Sequences in Naphthyridine Formation

Modern synthetic chemistry increasingly favors one-pot or multi-component reactions due to their efficiency, reduced waste, and operational simplicity. rsc.org Such cascade reactions have been successfully applied to the synthesis of various naphthyridine isomers. rsc.orgresearchgate.net These reactions often involve a sequence of condensations, Michael additions, and cyclizations.

A plausible one-pot strategy for the 1,7-naphthyridin-2(1H)-one core could involve the reaction of a 4-substituted-3-aminopyridine, a 1,3-dicarbonyl compound, and an aldehyde in the presence of a suitable catalyst. The sequence might be initiated by a Knoevenagel condensation, followed by a Michael addition of the aminopyridine, and culminating in an intramolecular cyclization and aromatization to deliver the final naphthyridinone product. While specific examples for the 1,7-naphthyridin-2(1H)-one are not prevalent, the extensive use of such methods for related heterocycles, such as dibenzo[b,h] mdpi.comnih.govnaphthyridines, underscores the potential of this approach. rsc.org

Installation and Functionalization of the Acetaldehyde (B116499) Side Chain

Once the 1,7-naphthyridin-2(1H)-one core is obtained, the next critical step is the introduction of the acetaldehyde moiety at the N-1 position. This can be achieved either by direct alkylation using an acetaldehyde equivalent or by attaching a two-carbon precursor that is subsequently converted to the desired aldehyde.

Targeted Acetaldehyde Group Introduction

Direct alkylation of the lactam nitrogen is a common method for functionalizing such heterocyclic systems. nih.gov The nitrogen atom of the 1,7-naphthyridin-2(1H)-one can be deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic anion. beilstein-journals.org Direct reaction with 2-bromoacetaldehyde is generally avoided due to the high reactivity and potential for self-condensation of the aldehyde.

A more effective strategy involves the use of a protected acetaldehyde equivalent, such as a 2-haloacetal. The typical synthetic sequence is as follows:

Deprotonation: The 1,7-naphthyridin-2(1H)-one is treated with a base like NaH in an aprotic solvent (e.g., THF or DMF).

Alkylation: The resulting anion is reacted with an acetaldehyde synthon, most commonly 2-bromoacetaldehyde dimethyl acetal (B89532). This SN2 reaction forms the N-1 substituted acetal intermediate.

Hydrolysis: The acetal protecting group is removed under acidic aqueous conditions to unmask the aldehyde functionality, yielding the final product, 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde.

This N-alkylation strategy is well-precedented for various lactams, including pyridones and quinolinones. nih.gov

Table 2: Proposed Route for Targeted Acetaldehyde Group Introduction

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Deprotonation | 1,7-Naphthyridin-2(1H)-one, NaH, THF | N-deprotonated naphthyridinone anion |

| 2. Alkylation | 2-Bromoacetaldehyde dimethyl acetal | 1-(2,2-Dimethoxyethyl)-1,7-naphthyridin-2(1H)-one |

Conversion of Alternative C2 Moieties to Acetaldehyde Equivalents

An alternative to direct introduction is the attachment of a more stable two-carbon side chain that can be chemically transformed into the acetaldehyde group in a subsequent step. This approach offers flexibility and avoids the use of potentially unstable acetaldehyde synthons.

Oxidation of a Primary Alcohol: A common and reliable method involves the N-alkylation of the naphthyridinone core with 2-bromoethanol (B42945) to introduce an N-(2-hydroxyethyl) side chain. The resulting primary alcohol can then be oxidized to the aldehyde. Mild oxidation reagents such as Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), or conditions for a Swern or Parikh-Doering oxidation are typically used to prevent over-oxidation to the carboxylic acid.

Ozonolysis of an Alkene: The N-1 position can be functionalized with an allyl group via alkylation with allyl bromide. The terminal double bond of the resulting N-allyl-1,7-naphthyridin-2(1H)-one can then be cleaved oxidatively using ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) to furnish the desired acetaldehyde.

Hydrolysis of a Vinyl Group: The introduction of an N-vinyl group, followed by hydrolysis, can also yield the acetaldehyde moiety. This transformation is inspired by enzymatic processes like that of acetylene (B1199291) hydratase. nih.gov The N-vinyl intermediate could potentially be formed by reacting the naphthyridinone with acetylene, which then readily hydrolyzes in the presence of water to give the final product. nih.gov

Partial Reduction of an Ester: N-alkylation with ethyl bromoacetate (B1195939) would yield 1-(2-ethoxy-2-oxoethyl)-1,7-naphthyridin-2(1H)-one. The ester group can then be partially reduced to the aldehyde at low temperatures using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H). Careful control of stoichiometry and temperature is crucial to prevent reduction to the primary alcohol.

Each of these multi-step pathways provides a viable alternative for the synthesis of the target compound, leveraging fundamental and widely practiced transformations in organic chemistry.

Comparative Analysis of Synthetic Routes to the Compound

While a definitive, optimized synthetic route for this compound is not extensively documented in publicly available literature, a comparative analysis of plausible pathways can be conducted based on established synthetic methodologies for related N-substituted lactams. The primary divergence in synthetic strategies lies in the method of introducing the N-acetaldehyde group.

Route A: N-Alkylation with a Protected Acetaldehyde Equivalent

This is the most conventional and likely the most reliable route. It involves the initial synthesis of the 1,7-naphthyridin-2(1H)-one core, followed by N-alkylation with a protected 2-haloacetaldehyde, such as 2-bromo-1,1-diethoxyethane, and subsequent deprotection.

Advantages: This method is generally high-yielding and avoids the complications associated with handling the unstable free acetaldehyde derivative. The use of a protected form allows for milder reaction conditions during the N-alkylation step.

Route B: Direct N-Alkylation with a 2-Haloacetaldehyde Derivative

A more direct approach would be the N-alkylation of 1,7-naphthyridin-2(1H)-one with a 2-haloacetaldehyde, such as 2-bromoacetaldehyde.

Advantages: This route is more atom-economical and shorter than Route A.

Disadvantages: 2-Haloacetaldehydes are generally unstable, prone to self-condensation and polymerization, especially under basic conditions required for the N-alkylation. This can lead to low yields and a complex mixture of byproducts.

Route C: Alternative N-Alkylation Strategies

Other methods could involve the use of reagents like 2-tosyloxyacetaldehyde or its protected forms. Another possibility is the Mitsunobu reaction with 2-hydroxyacetaldehyde diethyl acetal, which could offer milder reaction conditions.

Advantages: The Mitsunobu reaction can be effective for sterically hindered substrates and often proceeds with high inversion of configuration if a chiral alcohol is used (not relevant for this specific synthesis but a general advantage).

Disadvantages: The Mitsunobu reaction requires stoichiometric amounts of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, leading to the formation of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification.

Table 1: Comparative Analysis of Synthetic Routes

| Route | Key Reagent for N-Alkylation | Advantages | Disadvantages |

|---|---|---|---|

| A | 2-Bromo-1,1-diethoxyethane | High yield, avoids handling unstable aldehydes | Longer route (protection/deprotection), potential for incompatibility with acid-sensitive groups |

| B | 2-Bromoacetaldehyde | More direct, atom-economical | Reagent instability, potential for low yields and side reactions |

| C | 2-Hydroxyacetaldehyde diethyl acetal (Mitsunobu) | Mild conditions | Stoichiometric byproducts complicating purification |

Ultimately, the choice of synthetic route will depend on the desired scale of the synthesis, the availability and cost of reagents, and the need to avoid certain reaction conditions (e.g., strong acids or bases). For laboratory-scale synthesis, Route A is likely the most practical and reliable approach.

Chemical Reactivity and Mechanistic Transformations of 2 2 Oxo 1,7 Naphthyridin 1 2h Yl Acetaldehyde

Reaction Pathways Involving the Acetaldehyde (B116499) Functional Group

The acetaldehyde moiety, characterized by an electrophilic carbonyl carbon and acidic α-protons, is prone to a variety of chemical reactions. These include nucleophilic additions, condensation reactions, oxidation-reduction processes, and cycloadditions.

Condensation Reactions with Nucleophiles

The electrophilic nature of the carbonyl carbon in the acetaldehyde group makes it a prime target for nucleophilic attack. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. A classic example is the aldol (B89426) condensation, where under basic conditions, the α-protons of the acetaldehyde can be abstracted to form an enolate. youtube.comyoutube.com This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde, leading to a β-hydroxy aldehyde. Subsequent dehydration can yield an α,β-unsaturated aldehyde. libretexts.org

Similarly, the acetaldehyde functional group can undergo condensation reactions with a variety of other nucleophiles. For instance, reaction with primary amines can lead to the formation of imines, while reaction with hydroxylamine (B1172632) can yield oximes. khanacademy.org The Knoevenagel condensation with active methylene (B1212753) compounds, such as malonic esters, in the presence of a weak base, would be expected to produce the corresponding α,β-unsaturated products.

Table 1: Predicted Condensation Reactions of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde with Various Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product Type |

| Enolate (self-condensation) | Dilute NaOH or KOH | β-Hydroxy aldehyde / α,β-Unsaturated aldehyde |

| Primary Amine (R-NH₂) | Mild acid or base catalyst | Imine |

| Hydroxylamine (NH₂OH) | Mild acid or base catalyst | Oxime |

| Hydrazine (B178648) (NH₂NH₂) | Mild acid or base catalyst | Hydrazone |

| Active Methylene Compound | Weak base (e.g., piperidine) | α,β-Unsaturated derivative |

Oxidation and Reduction Chemistry

The aldehyde functional group is readily susceptible to both oxidation and reduction, offering pathways to other important functional groups.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. solubilityofthings.com This transformation can be achieved using a variety of oxidizing agents, from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution. byjus.com The oxidation of this compound would yield 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetic acid. The ease of this oxidation is a characteristic feature of aldehydes. rsc.org

Reduction: The carbonyl group of the acetaldehyde can be reduced to a primary alcohol. vedantu.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk Catalytic hydrogenation using hydrogen gas with a metal catalyst such as nickel, palladium, or platinum is also an effective method. This reduction would result in the formation of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)ethanol.

Table 2: Predicted Oxidation and Reduction Reactions of the Acetaldehyde Moiety

| Reaction Type | Reagent/Conditions | Expected Product |

| Oxidation | KMnO₄, H₂CrO₄, or Tollens' reagent | 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetic acid |

| Reduction | NaBH₄, LiAlH₄, or H₂/Catalyst | 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)ethanol |

Cycloaddition Reactions and Heterocycle Annulation

The aldehyde functional group can participate in cycloaddition reactions, serving as a precursor for the synthesis of various heterocyclic systems. researchgate.netbenthamdirect.com For instance, aldehydes can react with dienes in hetero-Diels-Alder reactions, where the C=O group acts as the dienophile, to form dihydropyran rings. youtube.com

Furthermore, the acetaldehyde moiety can be a key component in multicomponent reactions for the synthesis of complex heterocyclic structures. rsc.org For example, it could potentially be used in Povarov-type reactions, which are [4+2] cycloadditions involving an imine (formed in situ from an aldehyde and an amine) and an electron-rich alkene, to construct tetrahydroquinoline derivatives. The versatility of aldehydes in such reactions makes them valuable synthons in heterocyclic chemistry. researchgate.net

Reactivity at the 1,7-Naphthyridin-2(1H)-one Framework

The 1,7-naphthyridin-2(1H)-one core is an aromatic heterocyclic system with its own distinct reactivity profile, primarily governed by the principles of electrophilic and nucleophilic aromatic substitution. The electronic nature of the ring system is influenced by the electron-withdrawing pyridine (B92270) nitrogen and the lactam (amide) functionality.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. wikipedia.org In the 1,7-naphthyridin-2(1H)-one system, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, similar to pyridine itself. uoanbar.edu.iqscribd.com Reactions like nitration, halogenation, and sulfonation would likely require harsh conditions and would be expected to occur at positions of relatively higher electron density.

Considering the entire 1,7-naphthyridin-2(1H)-one framework, electrophilic attack is more likely to occur on the carbocyclic ring (positions 3 and 4) than on the pyridine ring (positions 5, 6, and 8). The directing effects would favor substitution at the C-4 position, which is para to the activating lactam nitrogen.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 1,7-Naphthyridin-2(1H)-one Ring

| Reaction Type | Reagent/Conditions | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-Halo-2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Aromatic Substitution (NAS) Patterns

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgmasterorganicchemistry.com The pyridine ring of the 1,7-naphthyridin-2(1H)-one system is inherently electron-deficient and thus more susceptible to nucleophilic attack than the carbocyclic ring. uoanbar.edu.iq

For NAS to occur, a suitable leaving group, such as a halide, would need to be present on the ring. If, for example, a chloro or bromo substituent were present at the C-8 position, it could potentially be displaced by a strong nucleophile. The electron-withdrawing effect of the pyridine nitrogen would facilitate this reaction by stabilizing the negatively charged Meisenheimer intermediate that is formed during the reaction. nih.gov The positions most activated for nucleophilic attack on a pyridine ring are typically the ortho and para positions relative to the nitrogen. wikipedia.org Therefore, in the 1,7-naphthyridine (B1217170) system, positions 8 and 6 would be the most likely sites for NAS if a good leaving group is present.

Without a pre-existing leaving group, NAS is generally difficult. However, under very harsh conditions, such as the Chichibabin reaction (reaction with sodium amide), direct amination of pyridine-like rings can occur. wikipedia.org

Catalyzed Reactions and Reaction Condition Optimization

There is no specific information available in the reviewed scientific literature concerning the catalyzed reactions of this compound. Research on related naphthyridine cores often focuses on their synthesis or their applications in medicinal chemistry, with less emphasis on the specific reactivity of an acetaldehyde substituent.

Optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize yield and purity while minimizing reaction times and by-product formation. However, without any documented catalyzed reactions for this specific compound, there are no optimization studies to report.

Table 1: Summary of (Not Available) Research Findings on Catalyzed Reactions

| Catalyst | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

This table is representative of the lack of available data.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms provides fundamental insights into the transformation of molecules. This often involves a combination of experimental studies (such as kinetic analysis, isotopic labeling, and trapping of intermediates) and computational modeling.

For this compound, there are no published studies that elucidate the mechanisms of its chemical transformations. Mechanistic investigations are typically conducted on well-established reactions, and as there are no specific catalyzed reactions reported for this compound, the corresponding mechanistic studies have not been performed or published.

Advanced Spectroscopic and Structural Characterization for Research Oriented Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) environments within a molecule. For 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde, a detailed NMR analysis would confirm the connectivity of the acetaldehyde (B116499) side chain to the nitrogen atom of the naphthyridinone ring and delineate the substitution pattern on the heterocyclic core.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons of the 1,7-naphthyridine (B1217170) ring, the methylene (B1212753) protons of the acetaldehyde moiety, and the aldehydic proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms within the bicyclic system. Based on data for substituted 2,7-naphthyridines, the ring protons are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. mdpi.com The methylene protons adjacent to the nitrogen atom would likely resonate as a doublet, coupled to the aldehydic proton, in the range of δ 4.5-5.5 ppm. The aldehydic proton itself would appear as a characteristic triplet at a significantly downfield shift, likely around δ 9.5-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbon of the aldehyde appearing at a highly deshielded position, typically δ 190-200 ppm. The carbonyl carbon of the naphthyridinone ring would also be found in the downfield region, around δ 160-170 ppm. The methylene carbon would be expected in the range of δ 50-60 ppm. The aromatic carbons of the 1,7-naphthyridine ring would show a series of signals between δ 110 and 150 ppm. mdpi.comrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aldehydic CH | 9.5 - 10.0 | 190 - 200 | Triplet |

| Methylene CH₂ | 4.5 - 5.5 | 50 - 60 | Doublet |

| Naphthyridinone C=O | - | 160 - 170 | - |

| Aromatic CHs | 7.0 - 9.0 | 110 - 150 | Multiplets/Doublets |

Mass Spectrometry for Fragmentation Analysis and Molecular Weight Validation

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the initial loss of the formyl group (CHO) or the entire acetaldehyde side chain. Cleavage of the N-C bond connecting the side chain to the naphthyridinone ring would result in a fragment corresponding to the stable 1,7-naphthyridinone core. General fragmentation pathways for 2,7-naphthyridine (B1199556) derivatives often involve the loss of HCN and C₂H₂, leading to characteristic fragments in the lower mass range. mdpi.com Chemical ionization (CI) techniques, using reagents like isobutane, would be expected to produce a strong protonated molecular ion peak ([M+H]⁺) with reduced fragmentation, aiding in the unambiguous determination of the molecular weight. mdpi.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment | Predicted m/z | Description |

| [M]⁺ | 188.06 | Molecular Ion |

| [M-CHO]⁺ | 159.06 | Loss of formyl group |

| [M-CH₂CHO]⁺ | 145.05 | Loss of acetaldehyde radical |

| [C₈H₆N₂O]⁺ | 146.05 | 1,7-naphthyridinone cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The aldehydic C=O stretch is expected to appear at a higher frequency, typically in the range of 1720-1740 cm⁻¹. The amide C=O stretch of the naphthyridinone ring would likely be observed at a lower frequency, around 1660-1680 cm⁻¹, due to resonance effects. The spectrum would also show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2800-3000 cm⁻¹). A distinctive, albeit weaker, pair of bands for the aldehydic C-H stretch is anticipated around 2720 and 2820 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C=O stretching vibrations would also be observable, although their intensities might differ from those in the IR spectrum.

Interactive Data Table: Key Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Vibrational Mode |

| Aldehydic C=O | 1720 - 1740 | Stretch |

| Amide C=O | 1660 - 1680 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2800 - 3000 | Stretch |

| Aldehydic C-H | 2720 & 2820 | Stretch |

| C=C / C=N | 1500 - 1600 | Aromatic ring stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-system of the 1,7-naphthyridinone core is expected to give rise to characteristic absorption bands in the UV region. Studies on related naphthyridine derivatives have shown that these compounds exhibit complex absorption spectra due to π → π* and n → π* transitions. nih.gov The presence of the carbonyl groups and nitrogen heteroatoms would influence the energies of these transitions. It is anticipated that this compound would display multiple absorption maxima, with the high-energy π → π* transitions occurring in the shorter wavelength UV region (200-300 nm) and the lower-energy n → π* transitions potentially extending into the longer wavelength UV or near-visible region (>300 nm). The solvent environment can also influence the position of these bands, a phenomenon known as solvatochromism. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the planarity of the 1,7-naphthyridine ring system and the conformation of the acetaldehyde side chain relative to the ring. Furthermore, crystallographic analysis would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.net In related heterocyclic structures, intermolecular hydrogen bonds involving carbonyl oxygen atoms and C-H donors are common packing motifs. researchgate.net

Computational and Theoretical Investigations of 2 2 Oxo 1,7 Naphthyridin 1 2h Yl Acetaldehyde

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons within it. For 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde, methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to optimize the molecular geometry. These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule.

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the naphthyridinone ring system is a significant feature, influencing its electronic properties. The acetaldehyde (B116499) side chain, attached to the nitrogen atom of the lactam ring, introduces additional degrees of freedom. Theoretical calculations can predict the preferred orientation of this side chain relative to the core ring structure.

Furthermore, these calculations provide a detailed picture of the electronic structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. In this compound, the oxygen atom of the carbonyl group in the naphthyridinone ring and the oxygen of the acetaldehyde moiety are expected to be regions of high electron density (negative potential), making them potential sites for electrophilic attack. Conversely, the hydrogen atoms are generally in regions of lower electron density (positive potential).

Density Functional Theory (DFT) Studies on Reactivity and Reaction Intermediates

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of chemical systems. nih.govnih.govrsc.orgresearchgate.netsciepub.com By analyzing various reactivity descriptors derived from DFT calculations, one can predict how this compound is likely to behave in chemical reactions. These descriptors are based on the electron density of the molecule and its response to perturbations.

Key global reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher ionization potential suggests that the molecule does not easily lose an electron, while a higher electron affinity indicates a greater tendency to accept an electron. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. nih.gov Generally, a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to greater chemical hardness and lower reactivity. rsc.org

DFT can also be used to study the stability of potential reaction intermediates. For example, if the acetaldehyde side chain were to undergo a reaction, DFT calculations could be used to model the structure and energy of any transient species formed. This is invaluable for understanding reaction mechanisms at a molecular level.

Conformational Analysis and Energy Minimization Studies

The acetaldehyde side chain of this compound can rotate around the single bonds connecting it to the naphthyridinone ring. This rotation gives rise to different spatial arrangements, known as conformers. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers between them.

Energy minimization studies, typically performed using molecular mechanics or quantum chemical methods, are used to find the geometry of each stable conformer. By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. The results of such studies can reveal whether one conformation is significantly more populated than others at a given temperature, which can have implications for the molecule's reactivity and its interactions with other molecules.

Molecular Orbital Theory (MOT) and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital Theory (MOT) provides a framework for understanding the electronic structure and reactivity of molecules in terms of their molecular orbitals. taylorandfrancis.compku.edu.cnyoutube.comresearchgate.net Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energies and spatial distributions of these orbitals are key to predicting a molecule's chemical behavior. taylorandfrancis.compku.edu.cnyoutube.comresearchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, and its energy is related to the ionization potential. A higher HOMO energy suggests a greater tendency to act as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater propensity to act as an electrophile.

For this compound, frontier orbital analysis would involve calculating the energies of the HOMO and LUMO and visualizing their shapes. The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is also a crucial parameter, as a smaller gap generally implies higher reactivity. rsc.org

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. |

In Silico Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C=O bond or the bending of a C-H bond. These predicted spectra can aid in the interpretation of experimental IR data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. These calculations are based on the magnetic shielding experienced by each nucleus, which is influenced by the local electronic environment. The predicted NMR spectra can be a valuable tool for structural elucidation.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a computational method that can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These predictions can help to understand the electronic transitions responsible for the molecule's absorption of light.

| Spectroscopic Technique | Predicted Property | Computational Method |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies | DFT |

| NMR | Chemical Shifts | GIAO, CSGT (within DFT) |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT |

Strategic Role As a Building Block in Complex Chemical Synthesis

Utilization as a Scaffold for Novel Naphthyridine Derivatives

The inherent reactivity of the aldehyde group in 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde makes it an ideal handle for the introduction of various functional groups and molecular fragments, thereby enabling the generation of libraries of novel naphthyridine derivatives. Two key reactions that exemplify this utility are reductive amination and condensation reactions with active methylene (B1212753) compounds.

Reductive Amination: This powerful transformation allows for the conversion of the aldehyde into a wide range of secondary and tertiary amines. wikipedia.orglibretexts.org The reaction proceeds via the initial formation of an imine intermediate upon condensation with a primary or secondary amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their mildness and selectivity. wikipedia.orgresearchgate.net This one-pot procedure is highly efficient and tolerates a broad spectrum of functional groups, making it a cornerstone of modern drug discovery. wikipedia.org By employing a diverse set of amines in the reductive amination of this compound, a vast chemical space of novel N-substituted naphthyridinone derivatives can be readily accessed.

| Amine Input | Product of Reductive Amination |

| Primary Amine (R-NH2) | 2-(2-(2-oxo-1,7-naphthyridin-1(2H)-yl)ethylamino)-R |

| Secondary Amine (R2NH) | 1-(2-(diethylamino)ethyl)-1,7-naphthyridin-2(1H)-one |

Condensation with Active Methylene Compounds: The Knoevenagel condensation provides another avenue for elaborating the structure of this compound. wikipedia.orgmychemblog.com This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.orgmychemblog.com Common active methylene compounds include malononitrile, ethyl cyanoacetate, and Meldrum's acid. nih.govorganic-chemistry.org The resulting products are typically α,β-unsaturated compounds, which can serve as versatile intermediates for further transformations. wikipedia.org

| Active Methylene Compound | Condensation Product |

| Malononitrile | 2-(2-(2-oxo-1,7-naphthyridin-1(2H)-yl)ethylidene)malononitrile |

| Ethyl Cyanoacetate | Ethyl 2-cyano-4-(2-oxo-1,7-naphthyridin-1(2H)-yl)but-2-enoate |

| Meldrum's acid | 5-(2-(2-oxo-1,7-naphthyridin-1(2H)-yl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Application in the Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic nitrogen within the naphthyridine core, makes it a valuable precursor for the construction of fused heterocyclic systems. Intramolecular cyclization reactions, often following an initial intermolecular reaction, can lead to the formation of new rings fused to the parent naphthyridine scaffold.

One notable example is the potential for Pictet-Spengler-type reactions. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.comnih.gov While the naphthyridine ring itself is electron-deficient, strategic modification of the molecule or the reaction conditions could facilitate an analogous intramolecular cyclization. For instance, if the acetaldehyde (B116499) moiety were to react with a suitable nucleophile that remains attached to the molecule, a subsequent cyclization onto an activated position of the naphthyridine ring could be envisioned.

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex fused systems. nih.govchemicaljournal.in MCRs involve the combination of three or more reactants in a single synthetic operation to afford a product that contains the essential parts of all the starting materials. chemicaljournal.in The aldehyde functionality of this compound can readily participate in a variety of MCRs, such as the Ugi or Biginelli reactions, which could be designed to incorporate a subsequent intramolecular cyclization step, leading to the formation of novel, polycyclic naphthyridine derivatives. nih.govrsc.org

Precursor for Advanced Organic Transformations

Beyond its use in building molecular diversity through simple condensations, the acetaldehyde moiety of this compound serves as a gateway to a range of advanced organic transformations, allowing for significant structural modifications.

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the conversion of aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org In this reaction, the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and a phosphine oxide. organic-chemistry.org The nature of the ylide determines the stereochemistry of the resulting alkene, with stabilized ylides generally affording E-alkenes and non-stabilized ylides favoring Z-alkenes. organic-chemistry.org This transformation allows for the introduction of a variety of substituted vinyl groups at the N1-position of the naphthyridinone core.

Another important transformation is the Knoevenagel condensation , as mentioned earlier, which leads to the formation of α,β-unsaturated systems. wikipedia.orgmychemblog.com These conjugated systems are valuable intermediates for a variety of subsequent reactions, including Michael additions and cycloadditions, further expanding the synthetic utility of the parent compound.

Design and Synthesis of Chemically Modified Analogues via the Acetaldehyde Moiety

The acetaldehyde functionality provides a rich platform for the design and synthesis of a wide array of chemically modified analogues with diverse properties. The carbonyl group can be readily converted into other functional groups, such as oximes and hydrazones, which can serve as key structural motifs or as intermediates for further derivatization.

Formation of Oximes and Hydrazones: The reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of the corresponding oximes and hydrazones, respectively. researchgate.netkhanacademy.orgyoutube.comacs.orgnih.gov These reactions are typically straightforward and proceed under mild conditions. researchgate.net The resulting C=N bond can exist as E/Z isomers, and the products often exhibit different biological activities compared to the parent aldehyde. Furthermore, the oxime and hydrazone functionalities can participate in further reactions, such as cyclizations or rearrangements, to generate even more complex molecular architectures.

Multicomponent Reactions: The aldehyde group is a key participant in numerous multicomponent reactions (MCRs), which allow for the rapid generation of molecular complexity in a single step. nih.govchemicaljournal.in For instance, the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, could be employed to synthesize dihydropyrimidinone derivatives of the naphthyridinone scaffold. rsc.org Similarly, the Ugi reaction, a four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, offers a pathway to complex peptide-like structures. researchgate.net The application of such MCRs to this compound opens up a vast and largely unexplored chemical space for the discovery of new bioactive molecules.

| Reaction Type | Reagents | Resulting Analogue Structure |

| Oxime Formation | Hydroxylamine (NH2OH) | 2-(2-(hydroxyimino)ethyl)-1,7-naphthyridin-2(1H)-one |

| Hydrazone Formation | Hydrazine (N2H4) | 2-(2-(hydrazono)ethyl)-1,7-naphthyridin-2(1H)-one |

| Biginelli Reaction | β-ketoester, Urea | Dihydropyrimidinone-fused naphthyridine derivative |

| Ugi Reaction | Amine, Carboxylic acid, Isocyanide | α-acylamino carboxamide derivative |

Future Directions and Emerging Research Perspectives in 2 2 Oxo 1,7 Naphthyridin 1 2h Yl Acetaldehyde Chemistry

Development of Green Chemistry Approaches for its Synthesis

The contemporary emphasis on environmentally benign chemical processes necessitates the development of green synthetic routes to 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde. Future research in this area is expected to focus on several key principles of green chemistry to minimize environmental impact and enhance efficiency.

Key Green Chemistry Strategies:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring cycloaddition reactions or tandem processes that form the naphthyridinone core and the acetaldehyde (B116499) side chain in a single, concerted step.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the naphthyridinone ring or the acetaldehyde fragment.

Catalytic Methods: Shifting from stoichiometric reagents to catalytic alternatives can significantly reduce waste. The use of transition-metal catalysts or organocatalysts for the key bond-forming reactions will be a crucial area of investigation.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Microwave-assisted organic synthesis (MAOS) in conjunction with solid supports could also offer a solvent-free or reduced-solvent approach. researchgate.net

| Green Chemistry Principle | Potential Application in Synthesis |

| Atom Economy | Development of one-pot, multi-component reactions. |

| Renewable Feedstocks | Utilization of bio-derived precursors for ring formation. |

| Catalysis | Employment of transition metal or organocatalysts. |

| Benign Solvents | Use of water, ionic liquids, or solvent-free conditions. |

Exploration of Novel Catalytic Transformations

The acetaldehyde functionality in this compound is a versatile handle for a wide range of catalytic transformations. Future research will likely exploit this reactivity to generate a diverse library of derivatives with unique properties.

Potential Catalytic Reactions:

Asymmetric Aldol (B89426) Reactions: Catalytic asymmetric aldol reactions would allow for the stereocontrolled introduction of new chiral centers, leading to the synthesis of enantiomerically pure derivatives.

Reductive Amination: This reaction would provide a straightforward route to a variety of amine-containing derivatives, which could be valuable for biological applications.

Wittig and Related Olefination Reactions: These reactions would enable the extension of the side chain and the introduction of double bonds, providing access to compounds with different electronic and steric properties.

Oxidation and Reduction Reactions: Selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol would yield derivatives with altered polarity and hydrogen bonding capabilities.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. rug.nl The bifunctional nature of this compound makes it an ideal candidate for integration into novel MCR sequences.

For instance, the aldehyde group can participate in well-established MCRs such as the Ugi, Passerini, or Hantzsch reactions. rug.nlnih.gov This would enable the rapid generation of diverse molecular scaffolds incorporating the 1,7-naphthyridinone core. The development of new MCRs specifically designed around this aldehyde is also a promising avenue for future exploration.

| Multicomponent Reaction | Potential Products |

| Ugi Reaction | Complex peptide-like structures. |

| Passerini Reaction | α-Acyloxy carboxamides. |

| Hantzsch Dihydropyridine Synthesis | Dihydropyridine-fused naphthyridinones. |

Advanced Structure-Reactivity Relationship Studies

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its rational application in various fields. Future research will likely employ a combination of experimental and computational methods to elucidate these relationships.

Areas of Investigation:

Conformational Analysis: Studying the preferred conformations of the molecule and how they influence the accessibility and reactivity of the aldehyde group.

Electronic Structure Calculations: Using quantum chemical methods to understand the electronic properties of the molecule, such as the charge distribution and frontier molecular orbitals, which govern its reactivity. nih.gov

Kinetic Studies: Performing detailed kinetic analyses of its reactions to quantify the influence of substituents on the naphthyridinone ring on the reactivity of the acetaldehyde moiety. hud.ac.uk

A deeper understanding of these structure-reactivity relationships will guide the design of new derivatives with tailored properties. nih.gov

Potential for Derivatization Towards Chemically Unique Probes or Ligands

The unique structural features of this compound make it an attractive scaffold for the development of chemical probes and ligands for various biological and materials science applications. Chemical derivatization is a key strategy for transforming a core molecule into a product with more favorable properties. nih.gov

Potential Applications:

Fluorescent Probes: By incorporating fluorogenic moieties through reactions at the acetaldehyde group, it may be possible to develop fluorescent probes for sensing specific analytes or for cellular imaging.

Bioconjugation: The aldehyde can serve as a handle for bioconjugation, allowing the attachment of the naphthyridinone core to proteins, nucleic acids, or other biomolecules.

Metal Ion Ligands: The nitrogen atoms in the naphthyridinone ring, along with the oxygen of the carbonyl and aldehyde groups, could act as coordination sites for metal ions. Derivatization of the side chain could lead to the development of selective ligands for specific metal ions. The process of chemical derivatization can enhance ionization efficiency and improve selectivity in analytical methods. nih.gov

The strategic derivatization of this compound holds the key to unlocking its full potential in a wide range of scientific disciplines. researchgate.net

Q & A

Q. What are the recommended synthetic pathways for 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization and alkylation steps. For example, analogous naphthyridine derivatives are synthesized using propargyl bromide in DMF with K₂CO₃ as a base, followed by extraction and purification via column chromatography . Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical. Computational tools like quantum chemical calculations can predict optimal conditions to minimize trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the aldehyde proton and naphthyridine ring structure, FT-IR for carbonyl (C=O) and aldehyde (CHO) functional groups, and HRMS for molecular weight validation. For crystallinity analysis, X-ray diffraction is recommended if single crystals can be obtained. Comparative analysis with databases (e.g., PubChem) ensures consistency .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature (e.g., 4°C vs. room temperature), and light exposure. Monitor degradation via HPLC or LC-MS over time. For sensitive aldehydes, storage in inert atmospheres (argon) with desiccants is advised .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Software like Gaussian or ORCA, combined with cheminformatics libraries (RDKit), enables virtual screening of potential intermediates or byproducts .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies of naphthyridine derivatives?

- Methodological Answer : Systematic comparison of structural analogs (e.g., substituent effects) is essential. For instance, chloro and acetic acid moieties in related compounds enhance selectivity for specific targets . Validate inconsistencies using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and statistical tools (ANOVA) to identify confounding variables .

Q. What strategies optimize the regioselectivity of functionalization at the naphthyridine core?

- Methodological Answer : Employ directing groups (e.g., acetylated aldehydes) to guide electrophilic substitution. Computational reaction path searches can identify transition states favoring specific positions. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling further clarifies mechanisms .

Q. How can researchers design experiments to elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Molecular docking (AutoDock Vina) paired with mutagenesis studies identifies critical binding residues. Cross-validate with in vivo models (e.g., zebrafish) for pharmacokinetic relevance .

Q. What advanced reactor designs improve scalability for synthesizing this aldehyde derivative?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., alkylation). Membrane separation technologies (nanofiltration) can isolate intermediates in situ, reducing purification steps. Process simulation tools (Aspen Plus) model large-scale feasibility .

Q. How do solvent and catalyst choices impact the green chemistry profile of the synthesis?

- Methodological Answer : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental toxicity. Heterogeneous catalysts (e.g., immobilized palladium) improve recyclability. Metrics like E-factor and atom economy quantify sustainability .

Q. What methodologies resolve spectral overlap in complex reaction mixtures containing this compound?

- Methodological Answer :

Use 2D NMR (COSY, HSQC) to disentangle overlapping signals. Hyphenated techniques (LC-NMR or GC-MS) coupled with multivariate analysis (PCA) differentiate co-eluting species. Machine learning algorithms (e.g., CNN) automate peak assignment in crowded spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.